1-Butylsulfanyl-3-(chloromethyl)benzene
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Overview
Description
1-Butylsulfanyl-3-(chloromethyl)benzene is an organic compound with the molecular formula C11H15ClS It is characterized by a benzene ring substituted with a butylsulfanyl group at the first position and a chloromethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butylsulfanyl-3-(chloromethyl)benzene typically involves the following steps:
Formation of the Benzene Ring Substituent: The initial step involves the introduction of the butylsulfanyl group onto the benzene ring. This can be achieved through a nucleophilic substitution reaction where a butylthiol reacts with a halogenated benzene derivative.
Chloromethylation: The next step is the introduction of the chloromethyl group. This can be done using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the nucleophilic substitution and chloromethylation reactions.
Purification: The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-Butylsulfanyl-3-(chloromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH).
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: HO, m-CPBA
Reduction: LiAlH
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Methyl derivatives
Substitution: Amino or thiol derivatives
Scientific Research Applications
1-Butylsulfanyl-3-(chloromethyl)benzene has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butylsulfanyl-3-(chloromethyl)benzene involves its interaction with molecular targets through its functional groups. The sulfanyl group can participate in redox reactions, while the chloromethyl group can undergo nucleophilic substitution, allowing the compound to modify biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Butylsulfanyl-2-(chloromethyl)benzene
- 1-Butylsulfanyl-4-(chloromethyl)benzene
- 1-Methylsulfanyl-3-(chloromethyl)benzene
Uniqueness
1-Butylsulfanyl-3-(chloromethyl)benzene is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
1-butylsulfanyl-3-(chloromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClS/c1-2-3-7-13-11-6-4-5-10(8-11)9-12/h4-6,8H,2-3,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHJVOMOABOIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=CC(=C1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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